2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid
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Overview
Description
2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with ethyl, hydroxy, and methyl groups, as well as two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For example, starting with a pyridine derivative, the introduction of ethyl, hydroxy, and methyl groups can be achieved through a series of substitution reactions. The carboxylic acid groups are often introduced via oxidation reactions using strong oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid: Lacks one carboxylic acid group.
2-Ethyl-5-hydroxy-6-methylpyridine-4-carboxylic acid: Lacks one carboxylic acid group.
2-Ethyl-5-hydroxy-6-methylpyridine: Lacks both carboxylic acid groups.
Uniqueness
2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This makes it a versatile compound for synthetic and research applications.
Properties
CAS No. |
90923-27-6 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO5/c1-3-5-6(9(13)14)7(10(15)16)8(12)4(2)11-5/h12H,3H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
KDSFTDVMHULIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=C1C(=O)O)C(=O)O)O)C |
Origin of Product |
United States |
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